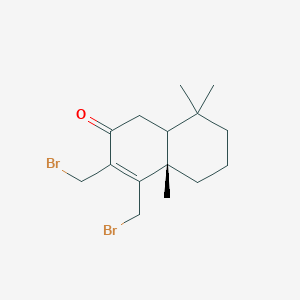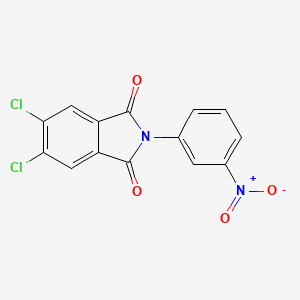![molecular formula C22H28N2O4 B11542630 N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a synthetic organic compound It belongs to the class of hydrazides and is characterized by the presence of a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 2,4-dipropoxybenzaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both dipropoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C22H28N2O4 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-4-12-26-20-11-8-18(21(14-20)27-13-5-2)15-23-24-22(25)16-28-19-9-6-17(3)7-10-19/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,24,25)/b23-15+ |
Clave InChI |
YCBKQDVNBIMVTJ-HZHRSRAPSA-N |
SMILES isomérico |
CCCOC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C)OCCC |
SMILES canónico |
CCCOC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)](/img/structure/B11542557.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)

![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)

![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)
